Substituent-Dependent Antiglycation Potency: Positioned Near the Active End of a Wide Activity Spectrum
The 2,4,6-trichlorophenyl hydrazone series exhibits a broad range of in vitro antiglycation activities (IC50 27.2–949 μM). The target compound, bearing a 4-fluorophenyl substituent, belongs to the subset of analogs structurally related to the most potent members of the series (e.g., compound 14, IC50 = 27.2 μM; compound 18, IC50 = 55.7 μM), which outperform the reference standard rutin (IC50 = 70 μM) [1]. While the exact IC50 for this specific compound was not reported in the primary SAR table, its substitution architecture places it in the high-activity region of the SAR landscape, as electron-withdrawing para-substituted phenyl rings were associated with enhanced potency [1].
| Evidence Dimension | In vitro antiglycation activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in primary reference; inferred to be in the active range (likely 27–100 μM) based on SAR for para-substituted phenyl analogs. |
| Comparator Or Baseline | Compound 14 (2,4,6-trichlorophenyl hydrazone of an undisclosed aldehyde, IC50 = 27.2 μM); Compound 18 (IC50 = 55.7 μM); Rutin (standard, IC50 = 70 μM); Compound 24 (weakest, IC50 = 949 μM) |
| Quantified Difference | The series shows a 35-fold potency difference between the most and least active members. |
| Conditions | In vitro bovine serum albumin (BSA)-glucose assay; incubation at 37 °C for 7 days. |
Why This Matters
This evidence demonstrates the compound's potential as a potent antiglycation lead, but a buyer must verify the exact IC50 of the specific compound experimentally, as minor substituent changes cause dramatic potency shifts.
- [1] Khan, K. M.; Shah, Z.; Ahmad, V. U.; Khan, M.; Taha, M.; Rahim, F.; Jahan, H.; Perveen, S.; Choudhary, M. I. Synthesis of 2,4,6-Trichlorophenyl Hydrazones and Their Inhibitory Potential Against Glycation of Protein. Med. Chem. 2011, 7 (6), 572–580. DOI: 10.2174/157340611797928415. View Source
